(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
CAS No.: 1697534-65-8
Cat. No.: VC3424289
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1697534-65-8 |
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Molecular Formula | C11H17N3OS |
Molecular Weight | 239.34 g/mol |
IUPAC Name | (3-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Standard InChI | InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3 |
Standard InChI Key | ZATATJFUFLUINN-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N |
Canonical SMILES | CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N |
Introduction
Chemical Structure and Properties
Molecular Composition
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone consists of two primary structural components: a 3-aminopiperidine group and a 2,4-dimethylthiazole group connected by a carbonyl linkage. The compound features a 3-aminopiperidine moiety, which is found in several biologically active compounds including those with potential applications in treating conditions associated with NETosis . The thiazole ring with methyl substitutions at positions 2 and 4 contributes to its unique chemical profile, potentially influencing both its physical properties and biological activities.
Physicochemical Properties
Based on analysis of similar structures, we can infer several potential physicochemical properties of (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone:
Property | Estimated Value | Basis of Estimation |
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Molecular Weight | ~253 g/mol | Calculated from molecular formula |
Solubility | Moderately soluble in polar solvents | Based on functional groups present |
LogP | 1.2-1.8 | Estimated from similar aminopiperidine compounds |
pKa | ~9.5 (amino group) | Based on typical 3-aminopiperidine compounds |
Hydrogen Bond Donors | 1 | NH2 group |
Hydrogen Bond Acceptors | 3 | C=O, thiazole N, NH2 |
Structural Analysis
Key Functional Groups
The structure contains several key functional groups that could influence its chemical reactivity and biological interactions:
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The 3-aminopiperidine group: The primary amine positioned at carbon-3 of the piperidine ring is a common pharmacophore in many bioactive molecules, including several enzyme inhibitors . This functional group is capable of forming hydrogen bonds and can participate in salt bridge interactions with biological targets.
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The carbonyl linkage: This amide bond connecting the piperidine and thiazole moieties contributes to the conformational rigidity of the molecule and serves as a hydrogen bond acceptor in potential biological interactions.
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The 2,4-dimethylthiazole group: This heterocyclic component features a thiazole ring with methyl substituents at positions 2 and 4. Thiazole rings are prevalent in numerous pharmaceutically active compounds, potentially contributing to target specificity and metabolic stability.
Structural Similarity Analysis
Examination of related compounds reveals consistent patterns in structure-activity relationships. The [(3R)-3-aminopiperidin-1-yl] moiety appears in compounds with diverse biological activities, including the structurally more complex [(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone . This suggests the 3-aminopiperidine scaffold serves as an important pharmacophore, potentially contributing to receptor binding or enzyme inhibition properties.
Synthetic Approach | Key Intermediates | Reaction Conditions |
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Amide Coupling | 2,4-dimethylthiazole-5-carboxylic acid + 3-aminopiperidine | Condensing agent (e.g., HATU, EDC/HOBt), base, RT, 12-24h |
Acylation | 2,4-dimethylthiazole-5-carbonyl chloride + 3-aminopiperidine | Base (TEA/DIPEA), DCM, 0°C to RT |
Protected Amine Approach | Boc-protected 3-aminopiperidine + acid derivative, followed by deprotection | 1) Coupling agent, 2) TFA/DCM |
Synthesis Considerations
When synthesizing this compound, several considerations must be addressed to ensure selectivity and yield. The presence of two nucleophilic nitrogen atoms (the piperidine nitrogen and the primary amine) creates potential regioselectivity challenges. Similar to the approaches described for triazine derivatives, protection-deprotection strategies might be necessary . The reaction of 3-Boc-aminopiperidine with the appropriate thiazole carboxylic acid derivative, followed by Boc deprotection using TFA, would likely provide a viable synthetic route.
Comparative Analysis with Related Compounds
Aminopiperidine Derivatives
Several aminopiperidine derivatives have been studied for various biological applications. The table below compares (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone with structurally related compounds:
Research Gaps and Future Directions
Synthesis and Characterization
Despite the potential importance of (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, significant research gaps remain in its synthesis, characterization, and biological evaluation. Future research should focus on:
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Developing efficient and scalable synthesis methods specifically optimized for this compound.
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Comprehensive physical characterization, including spectroscopic analysis (NMR, IR, MS) and crystallographic studies.
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Investigation of stereochemical aspects, particularly if the 3-aminopiperidine component is used in its enantiomerically pure form.
Biological Evaluation
To establish the pharmaceutical potential of this compound, several biological studies are warranted:
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Target identification using proteomic approaches to determine primary binding partners.
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In vitro assays against various enzyme systems, particularly those inhibited by related aminopiperidine derivatives.
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Cell-based assays to determine effects on key cellular pathways, including those involved in inflammation and cellular proliferation.
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Structure-activity relationship studies to optimize activity and selectivity.
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